Differential Kinase Inhibition Profile: EGFR/HER2/CDK9-IN-2 vs. EGFR/HER2/CDK9-IN-1
EGFR/HER2/CDK9-IN-2 exhibits a distinct kinase inhibition profile compared to its closest analog, EGFR/HER2/CDK9-IN-1. While both compounds target the same three kinases, their relative potencies differ. Specifically, EGFR/HER2/CDK9-IN-2 demonstrates balanced inhibition across EGFR, HER2, and CDK9, whereas EGFR/HER2/CDK9-IN-1 shows a stronger bias toward CDK9 inhibition. This difference is critical for experiments requiring a specific balance of pathway suppression. [1]
| Evidence Dimension | In Vitro Kinase Inhibitory Activity (IC50, nM) |
|---|---|
| Target Compound Data | EGFR: 145.35 nM, HER2: 129.07 nM, CDK9: 117.13 nM |
| Comparator Or Baseline | EGFR/HER2/CDK9-IN-1: EGFR: 90.17 nM, HER2: 131.39 nM, CDK9: 67.04 nM |
| Quantified Difference | EGFR/HER2/CDK9-IN-2 is 1.6-fold less potent against EGFR, 1.02-fold less potent against HER2, and 1.75-fold less potent against CDK9 compared to EGFR/HER2/CDK9-IN-1. |
| Conditions | Cell-free kinase assays (specific assay details not disclosed by vendor). |
Why This Matters
The distinct potency ratio enables researchers to select the optimal tool compound for their specific hypothesis—whether they require balanced multi-kinase inhibition or a CDK9-biased profile.
- [1] MedChemExpress. EGFR/HER2/CDK9-IN-2 Product Page. HY-147797. Accessed 2025. View Source
